molecular formula C15H21NO B5411907 N-[1-(2,5-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide

N-[1-(2,5-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide

Cat. No.: B5411907
M. Wt: 231.33 g/mol
InChI Key: DTNMDRGGBPTCIP-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, a carboxamide group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide typically involves the reaction of 2,5-dimethylphenylacetic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with an amine, such as methylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted amides

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,5-dimethylphenyl)ethyl]-2,5-dimethylaniline
  • N-[1-(2,5-dimethylphenyl)ethyl]-2,4-dimethylaniline
  • N-[1-(2,5-dimethylphenyl)ethyl]-2-ethylaniline

Uniqueness

N-[1-(2,5-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the dimethylphenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-9-5-6-10(2)13(7-9)12(4)16-15(17)14-8-11(14)3/h5-7,11-12,14H,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNMDRGGBPTCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC(C)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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